BenchChemオンラインストアへようこそ!

4-(Benzyloxy)piperidine

physicochemical property logP lead optimisation

4-(Benzyloxy)piperidine (CAS 76716-51-3) is a piperidine derivative carrying a benzyloxy substituent at the 4-position. It serves as a versatile intermediate for constructing piperidine-based scaffolds prevalent in CNS-active therapeutic candidates.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 76716-51-3
Cat. No. B3038140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)piperidine
CAS76716-51-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
InChIKeyILJHWVWEYBJDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)piperidine (CAS 76716-51-3) – Procurement-Grade Overview for Medicinal Chemistry & CNS Research


4-(Benzyloxy)piperidine (CAS 76716-51-3) is a piperidine derivative carrying a benzyloxy substituent at the 4-position. It serves as a versatile intermediate for constructing piperidine-based scaffolds prevalent in CNS-active therapeutic candidates [1]. Its intrinsic physicochemical profile—moderate lipophilicity (logP 1.53–1.96) and a predicted pKa of 9.84—distinguishes it from closely related 4-substituted piperidines and underpins its utility in lead optimisation campaigns where balancing permeability, basicity, and metabolic stability is critical [2][3].

Why 4-(Benzyloxy)piperidine Cannot Be Replaced by Generic 4-Substituted Piperidines in CNS Programmes


Superficially similar 4-substituted piperidines such as 4-benzylpiperidine, 4-hydroxypiperidine, or 4-methoxypiperidine differ substantially in protonation state, lipophilicity, and metabolic handling. The benzyloxy oxygen introduces a hydrogen-bond acceptor that simultaneously lowers logP by ~0.6–1.0 units and reduces pKa by ~0.7 units relative to 4-benzylpiperidine [1]. In the context of dopamine D4 receptor (D4R) antagonist programmes, the 4-benzyloxypiperidine scaffold confers >30-fold selectivity over other dopamine receptor subtypes and markedly improved liver microsome stability versus earlier morpholine-based D4R leads—differentiation that is lost if the benzyloxy motif is replaced with a simple benzyl, hydroxyl, or alkoxy group [2][3].

Quantitative Differentiation Evidence for 4-(Benzyloxy)piperidine Against Closest Analogs


Lipophilicity Reduction vs. 4-Benzylpiperidine Improves Ligand Efficiency Metrics

The benzyloxy oxygen lowers computed logP by 0.6–1.0 log units compared with 4-benzylpiperidine. This translates to lower lipophilic ligand efficiency (LLE) burden and is consistent with the design objective of reducing cLogP-driven off-target promiscuity [1].

physicochemical property logP lead optimisation

Reduced Basicity vs. 4-Benzylpiperidine Attenuates hERG and Off-Target Ion-Channel Risks

The electron-withdrawing effect of the benzyloxy oxygen lowers the piperidine nitrogen pKa by ~0.7 units versus 4-benzylpiperidine. Reduced basicity is a well-validated strategy to lower hERG channel affinity and decrease the volume of distribution in CNS candidates [1][2].

pKa basicity safety pharmacology

D4R Subtype Selectivity >30-Fold vs. Other Dopamine Receptors

Compounds built on the 4-benzyloxypiperidine scaffold exhibit >30-fold selectivity for the dopamine D4 receptor (D4R) over D1, D2, D3, and D5 subtypes. This selectivity window is a direct consequence of the benzyloxy-piperidine pharmacophore and is not achievable with many earlier piperidine-based dopamine ligands that showed broad receptor cross-reactivity [1].

dopamine D4 receptor selectivity CNS

Improved Human Liver Microsome Stability vs. Morpholine-Based D4R Antagonist Lead

The 4-benzyloxypiperidine scaffold was expressly designed to overcome the high intrinsic clearance that limited the progression of the earlier morpholine-based D4R antagonist compound 1. In human liver microsomes, representative 4-benzyloxypiperidine derivative 9a showed hCLINT <23.1 mL/min/kg, compared with 71.9 mL/min/kg for compound 1—a >3-fold improvement in metabolic stability [1].

metabolic stability intrinsic clearance liver microsomes

Demonstrated CNS Penetration with Low Clearance in Rat

A D4R-selective 4-benzyloxypiperidine analog (compound 6) was reported to exhibit low clearance and good CNS penetration in rats, validating the scaffold's ability to cross the blood–brain barrier while maintaining favourable pharmacokinetics [1]. This contrasts with the 4,4-difluoropiperidine scaffold investigated in parallel, which suffered from drastically reduced brain penetration due to high cLogP (>5) [2].

CNS penetration pharmacokinetics in vivo clearance

Benzyloxy Group as a Traceless Synthetic Handle for Late-Stage Diversification

The benzyloxy substituent doubles as a protecting group for the 4-hydroxyl moiety, enabling selective N-alkylation or N-arylation without interference at oxygen. Hydrogenolytic cleavage (H₂, Pd/C) cleanly liberates 4-hydroxypiperidine, allowing late-stage introduction of diverse O-linked pharmacophores—a synthetic flexibility not available with 4-benzylpiperidine or 4-methoxypiperidine, where the carbon-linked substituent cannot be removed under similarly mild conditions [1].

synthetic versatility protecting group scaffold diversification

Procurement-Relevant Application Scenarios for 4-(Benzyloxy)piperidine


D4R-Selective Antagonist Lead Generation for Parkinson's Disease L-DOPA-Induced Dyskinesia

The >30-fold D4R selectivity and improved liver microsome stability (hCLINT <23.1 vs. 71.9 mL/min/kg for earlier leads) make 4-(benzyloxy)piperidine the scaffold of choice for initiating D4R antagonist SAR campaigns. Procurement should prioritise this compound over 4-benzylpiperidine or morpholine-based intermediates when the programme objective is to balance D4R potency with metabolic stability and CNS penetration [1][2].

CNS-Penetrant Probe Synthesis Requiring Balanced logP and pKa

With a logP of 1.5–2.0 and pKa of 9.84, 4-(benzyloxy)piperidine offers an intrinsically balanced physicochemical profile for passive blood–brain barrier penetration. This compound is preferred over 4-benzylpiperidine (logP 2.56, pKa 10.58) when CNS exposure must be achieved without excessive lipophilicity that could drive off-target pharmacology or metabolic liability [3].

Late-Stage Diversification via Traceless Benzyloxy Deprotection

In parallel library synthesis, the benzyloxy group serves as both a pharmacophoric element and a traceless protecting group. After initial SAR exploration, hydrogenolytic cleavage yields 4-hydroxypiperidine, enabling O-functionalisation with diverse electrophiles. This synthetic strategy reduces the number of synthetic steps and is not feasible with 4-benzylpiperidine or 4-methoxypiperidine, justifying procurement of the benzyloxy variant for efficient analogue generation [2].

Scaffold Replacement for High-Clearance Leads in CNS Drug Discovery

When a CNS lead series suffers from high intrinsic clearance (e.g., hCLINT >70 mL/min/kg as seen with morpholine-based D4R antagonists), switching to a 4-benzyloxypiperidine core can deliver >3-fold improvement in microsomal stability while maintaining target potency within an acceptable range. Procurement teams should stock this building block as a default scaffold-hopping option for CNS programmes encountering metabolic stability attrition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.